- Stereoselective functionalisation of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones: asymmetric synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids and (2R,3S)-2-amino-2-methyl-3-hydroxy-3-phenylpropanoic acid, Organic & Biomolecular Chemistry, 2009, 7(3), 527-536

Cas no 12093-10-6 (Ferrocenecarboxaldehyde)

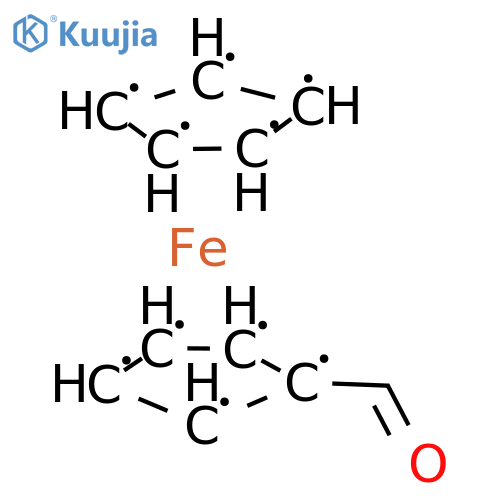

Ferrocenecarboxaldehyde structure

商品名:Ferrocenecarboxaldehyde

CAS番号:12093-10-6

MF:C11H10FeO

メガワット:214.041504383087

MDL:MFCD00001429

CID:48783

PubChem ID:253661175

Ferrocenecarboxaldehyde 化学的及び物理的性質

名前と識別子

-

- Ferrocenecarboxaldehyde

- Cyclopentadienyl(formylcyclopentadienyl)iron

- ferrocenecarbaldehyde

- formylferrocene

- Ferrocene Carboxyaldehyde

- Ferrocenealdehyde

- 1-carboxaldehyde-ferrocene

- ferrocene monocarbaldehyde

- ferrocene monocarboxaldehyde

- Ferrocene,formyl

- ferrocene-2-carboxaldehyde

- Ferrocenecarboxaldeh

- formyl-ferrocen

- CYCLOPENTADIENYL(FORMYL-CYCLOPENTADIENYL)IRON

- Ferrocenecarboxaldehyde,min.98%

- Ferrocene, formyl-

-

- MDL: MFCD00001429

- インチ: 1S/C6H5O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-5H;1-5H;

- InChIKey: UQTCQJVPLIVCAX-UHFFFAOYSA-N

- ほほえんだ: [C]1(C=O)[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] |^1:0,3,4,5,6,7,8,9,10,11|

計算された属性

- せいみつぶんしりょう: 214.00800

- どういたいしつりょう: 214.008107

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積(TPSA): 17.1

- トポロジー分子極性表面積: 17.1

- ひょうめんでんか: 0

- 互変異性体の数: 3

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- 色と性状: マゼンタ結晶固体

- 密度みつど: 1.149g/cm3

- ゆうかいてん: 114.0 to 121.0 deg-C

- ふってん: No data available

- フラッシュポイント: 98.8℃

- 屈折率: 1.623

- すいようせい: 不溶性

- あんていせい: Stable. Incompatible with strong oxidizing agents.

- PSA: 17.07000

- LogP: 1.60960

- 最大波長(λmax): 314(DMF aq.)(lit.)

- ようかいせい: 水に溶けない

- かんど: Air Sensitive

- じょうきあつ: No data available

Ferrocenecarboxaldehyde セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:UN 3262 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: S 24/25:肌と目の接触を防ぐ。

- セキュリティの説明: S22; S24/25

-

危険物標識:

- リスク用語:R45; R23/24/25; R34; R42/43

- 危険レベル:6.1

- 包装等級:II

- TSCA:Yes

- ちょぞうじょうけん:Store at room temperature

Ferrocenecarboxaldehyde 税関データ

- 税関コード:29319090

- 税関データ:

中国税関コード:

2912299000概要:

291229900.他の酸素含有基を有さない他の環状アルデヒド。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、テトラホルムアルデヒドの外観

要約:

291229900。他の酸素官能基を有さない他の環状アルデヒド。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

Ferrocenecarboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 039254-2g |

Ferrocenecarboxaldehyde, 97% |

12093-10-6 | 97% | 2g |

¥ 754 | 2022-04-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0998-25g |

Ferrocenecarboxaldehyde |

12093-10-6 | 97.0%(GC&T) | 25g |

¥1650.0 | 2022-06-10 | |

| Enamine | EN300-28940-0.5g |

1-ferra-1,1'-spirobi[pentacyclo[2.2.0.0^{1,3}.0^{1,5}.0^{2,6}]hexane]-2,2',4,4'-tetraene-6-carbaldehyde |

12093-10-6 | 95% | 0.5g |

$117.0 | 2023-09-06 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010301-25g |

Ferrocenecarboxaldehyde |

12093-10-6 | 98% | 25g |

¥464 | 2023-09-10 | |

| BAI LING WEI Technology Co., Ltd. | 223825-10g |

Ferrocenecarboxaldehyde |

12093-10-6 | 95% | 10g |

¥ 1232 | 2022-04-26 | |

| Apollo Scientific | OR315056-10g |

Ferrocenecarboxaldehyde |

12093-10-6 | 97% | 10g |

£51.00 | 2023-08-31 | |

| Ambeed | A390081-5g |

Ferrocenecarboxaldehyde |

12093-10-6 | 97% | 5g |

$23.0 | 2025-02-20 | |

| Enamine | EN300-28940-10.0g |

1-ferra-1,1'-spirobi[pentacyclo[2.2.0.0^{1,3}.0^{1,5}.0^{2,6}]hexane]-2,2',4,4'-tetraene-6-carbaldehyde |

12093-10-6 | 95% | 10.0g |

$98.0 | 2023-02-14 | |

| Enamine | EN300-28940-0.05g |

1-ferra-1,1'-spirobi[pentacyclo[2.2.0.0^{1,3}.0^{1,5}.0^{2,6}]hexane]-2,2',4,4'-tetraene-6-carbaldehyde |

12093-10-6 | 95% | 0.05g |

$35.0 | 2023-09-06 | |

| BAI LING WEI Technology Co., Ltd. | 26-1750-2g |

Ferrocene carboxaldehyde, min. 98% |

12093-10-6 | min. 98% | 2g |

¥ 430 | 2022-04-25 |

Ferrocenecarboxaldehyde 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Amberlyst 15 Solvents: Acetone , Water ; 16 h, pH 2 - 4, rt

1.2 Reagents: Ammonia Solvents: Water ; rt

1.2 Reagents: Ammonia Solvents: Water ; rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Amberlyst 15 Solvents: Acetone , Water ; 16 h, pH 2 - 4, rt

1.2 Reagents: Ammonia Solvents: Water ; rt

1.2 Reagents: Ammonia Solvents: Water ; rt

リファレンス

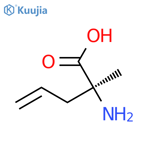

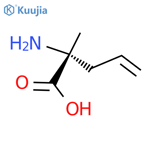

- Stereoselective functionalisation of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones: asymmetric synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids and (2R,3S)-2-amino-2-methyl-3-hydroxy-3-phenylpropanoic acid, Organic & Biomolecular Chemistry, 2009, 7(3), 527-536

Ferrocenecarboxaldehyde Preparation Products

Ferrocenecarboxaldehyde 関連文献

-

Tania Lozano-Cruz,Paula Ortega,Belen Batanero,Jose Luis Copa-Pati?o,Juan Soliveri,Fco. Javier de la Mata,Rafael Gómez Dalton Trans. 2015 44 19294

-

Yu Wang,Weilin Guo,Xianghui Li RSC Adv. 2018 8 36477

-

Dipak Kalita,Mitsuhiko Morisue,Yoshiaki Kobuke New J. Chem. 2006 30 77

-

Wei Feng,Junfeng Zhao,Aiwen Wei,Dandan Zhang,Huiling Liu,Xuri Huang,Kai Sun RSC Adv. 2018 8 24154

-

Yagnam Swetha,Eda Rami Reddy,Jakku Ranjith Kumar,Rajiv Trivedi,Lingamallu Giribabu,Balasubramanian Sridhar,Balaji Rathod,Reddy Shetty Prakasham New J. Chem. 2019 43 8341

12093-10-6 (Ferrocenecarboxaldehyde) 関連製品

- 12180-80-2(1,1-Dibenzoylferrocene)

- 1273-97-8(1,1'-Diethylferrocene)

- 1293-87-4(1,1'-Ferrocenedicarboxylic acid)

- 57640-76-3((6-BROMO-1-OXOHEXYL)FERROCENE)

- 12288-74-3(1,1'-Ferrocenedicarbonyl dichloride)

- 1273-82-1(Aminoferrocene)

- 102-54-5(Ferrocene)

- 12126-50-0(1,1',2,2',3,3',4,4',5,5'-Decamethylferrocene)

- 136237-36-0((6-bromohexyl)ferrocene)

- 1291-66-3(Ferrocene, 1,1'-diethenyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:12093-10-6)Ferrocenecarboxaldehyde

清らかである:99%

はかる:100g

価格 ($):155.0